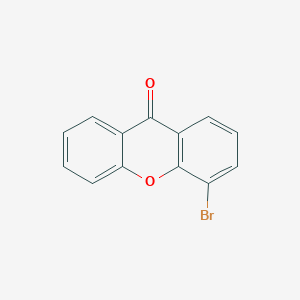

4-Bromo-9H-xanthen-9-one

Description

Significance of Xanthones as Heterocyclic Scaffolds in Research

Xanthones, also known as 9H-xanthen-9-one, are a class of organic compounds characterized by a tricyclic structure. mdpi.com This framework, with the chemical formula C₁₃H₈O₂, forms the backbone for a vast array of naturally occurring and synthetic derivatives. nih.gov

The core of a xanthone (B1684191) is a dibenzo-γ-pyrone system, which consists of two benzene (B151609) rings (A and B) fused to a central γ-pyrone ring. researchgate.netrsc.org This fusion of a dibenzo ring with a γ-pyrone results in a predominantly planar and rigid molecular architecture. nih.govencyclopedia.pub The numbering of the carbon atoms in the xanthone nucleus follows IUPAC recommendations, with the A-ring comprising carbons 1-4 and the B-ring carbons 5-8, reflecting their biosynthetic origins in higher plants. mdpi.comsemanticscholar.org The oxygen atom of the biaryl ether and the carbonyl group are integral to the resonance and reactivity of the molecule. semanticscholar.org While the core structure is largely planar, the introduction of bulky substituents can cause a slight twist along the longitudinal axis. encyclopedia.pubsemanticscholar.org

The xanthone nucleus is widely regarded as a "privileged structure" in chemical biology and medicinal chemistry. nih.govencyclopedia.pubmdpi.commdpi.com This designation stems from its ability to bind with high affinity to multiple, unrelated biological targets. nih.govencyclopedia.pubsemanticscholar.org The molecular features contributing to this versatility include its rigid and predominantly planar tricyclic system, the presence of a carbonyl group capable of various interactions, and a biaryl ether group that contributes to the electronic system. nih.govencyclopedia.pub This scaffold can accommodate a wide variety of substituents at different positions, allowing for the fine-tuning of its biological activities. nih.govencyclopedia.pub Xanthone derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netmdpi.com

Rationale for Research on Brominated Xanthones

The strategic introduction of halogen atoms, such as bromine, onto the xanthone scaffold is a key area of research. This modification can significantly alter the physicochemical and biological properties of the parent molecule.

Halogenation is a powerful tool in medicinal chemistry for modulating a molecule's properties. plos.org Introducing halogen atoms can affect polarity, lipophilicity, and metabolic stability. researchgate.net Specifically, the incorporation of bromine can enhance molecular polarizability and may influence fluorescence or reactivity in further functionalization reactions. The carbon-halogen bond, while potentially reactive, can be strategically placed to optimize molecular dipoles and intermolecular interactions. researchgate.net Studies have shown that halogenation can significantly enhance the inhibitory capacities of small molecules against biological targets. nih.gov This modification can also improve a drug candidate's ability to cross biological membranes. plos.orgresearchgate.net

4-Bromo-9H-xanthen-9-one is a specific derivative where a bromine atom is attached to the 4-position of the xanthone core. Its CAS number is 861548-92-7. bldpharm.com This specific placement of the bromine atom can influence its chemical reactivity and potential applications. Research on brominated xanthones like this one aims to explore how this specific halogenation pattern affects its biological activity and potential use as a building block in the synthesis of more complex molecules. chemimpex.comontosight.ai The presence of the bromine atom makes it a useful intermediate for creating a diverse library of xanthone derivatives through various chemical reactions. chemimpex.comevitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C13H7BrO2 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

4-bromoxanthen-9-one |

InChI |

InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |

InChI Key |

UBPSDNHQRRCBTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 9h Xanthen 9 One and Analogues

Direct Bromination Routes

Direct bromination of the 9H-xanthen-9-one core is a common strategy to introduce a bromine atom onto the aromatic rings. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of other substituents on the xanthone (B1684191) skeleton.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry used to functionalize aromatic compounds. wikipedia.org In the context of synthesizing brominated xanthones, this reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophilic bromine species. wikipedia.orgwku.edu Aromatic rings, like those in the xanthone structure, are generally less reactive towards electrophiles than alkenes due to their inherent aromatic stability. libretexts.orgopenstax.org Therefore, a catalyst is often required to activate the bromine molecule, making it more electrophilic. libretexts.orgopenstax.orglibretexts.org

The mechanism proceeds in two main steps. First, the aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step of the reaction. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For the bromination of xanthones, the position of substitution is directed by the existing functional groups on the ring. The oxygen atom of the ether linkage and the carbonyl group of the xanthone core influence the electron density of the aromatic rings, thereby directing the incoming electrophile to specific positions. Activating groups increase the reaction rate and direct the substitution to the ortho and para positions, while deactivating groups decrease the rate and direct to the meta position. wikipedia.org

Selective Bromination Techniques

Achieving regioselectivity in the bromination of xanthones is a significant challenge due to the presence of multiple potential reaction sites on the two aromatic rings. Various techniques have been developed to control the position of bromination.

One approach involves the use of specific brominating agents and catalysts. For instance, the combination of tetrabutylammonium (B224687) bromide (TBAB) with vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) has been shown to be an effective system for the regioselective bromination of various organic substrates under mild conditions. organic-chemistry.org This method offers high yields and selectivity, often favoring the para-position on activated aromatic rings. organic-chemistry.org Another selective method utilizes a Bu₄NBr/PhI(OAc)₂ system under mild conditions for the C-2 bromination of substituted 1-methyl-9H-xanthen-9-ones. mdpi.comnih.gov However, this particular reaction can result in low yields due to incomplete reaction and purification challenges. mdpi.comnih.gov

The choice of solvent can also play a crucial role in directing the bromination. While carbon tetrachloride has traditionally been used, environmental concerns have led to the exploration of alternatives like acetonitrile. organic-chemistry.org The development of greener and catalyst-free procedures for the mono-bromination of electron-rich arenes at room temperature represents a significant advancement in this area. wku.edu

Wohl–Ziegler Bromination using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a radical substitution reaction that specifically targets allylic and benzylic positions for bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and often under reflux in a non-polar solvent like carbon tetrachloride. organic-chemistry.orgwikipedia.orgthermofisher.cnmychemblog.com This method is particularly useful for introducing a bromine atom onto a methyl group attached to the xanthone core, which can then be further transformed.

The reaction proceeds via a free-radical chain mechanism. mychemblog.com The initiator promotes the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of a methyl-substituted xanthone, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction. A key aspect of this reaction is maintaining a low concentration of bromine to favor substitution over addition reactions. wikipedia.org

For example, the Wohl-Ziegler bromination of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one and 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one with NBS and BPO affords the corresponding 1-(dibromomethyl) derivatives. mdpi.comnih.gov These gem-dibromomethyl compounds can subsequently be converted into carbaldehydes, demonstrating the synthetic utility of this method for introducing functional groups onto the xanthone scaffold. nih.gov

Multi-Component and Catalytic Synthesis Strategies

These strategies involve the construction of the xanthone ring itself from simpler, non-xanthone precursors, often in a one-pot fashion or through a sequence of catalytic steps.

Condensation Reactions in Xanthone Ring Formation

The formation of the xanthone skeleton can be achieved through various condensation reactions, which are popular due to the accessibility of starting materials. up.pt A classical and widely used method is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542) in the presence of a condensing agent like zinc chloride in phosphoryl chloride. up.ptrsc.org For the reaction to proceed directly to the xanthone, the benzophenone (B1666685) intermediate must have a hydroxyl group at a position that allows for cyclization. up.ptrsc.org

Modifications to the GSS reaction have been developed to improve yields and overcome limitations. For instance, using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) as a catalyst can provide high yields of xanthones from the condensation of phloroglucinol (B13840) and salicylic acid derivatives. up.ptnih.govtubitak.gov.tr However, this method is generally limited to electron-rich phenol substrates. nih.govtubitak.gov.tr

Another significant route involves the Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride to form a benzophenone intermediate, which then undergoes cyclization to the xanthone. up.pt The Ullmann condensation, which forms a diaryl ether from a sodium phenolate (B1203915) and a halogenated benzoic acid, followed by electrophilic cycloacylation, is another established pathway. up.pt More recent developments include the use of catalysts like ytterbium triflates under microwave irradiation to promote the condensation of 2-substituted benzoic acids and phenols. up.pt

Table 1: Examples of Condensation Reactions for Xanthone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Salicylic acid derivative | Phenol derivative | ZnCl₂/POCl₃ | Hydroxyxanthone | up.pt, rsc.org |

| Phloroglucinol | 3-Methylsalicylic acid | Eaton's reagent | 1,3-Dihydroxy-4-methylxanthone | up.pt |

| 2-Substituted benzoic acid | Phenol derivative | Yb(OTf)₃ (hydrate) | Substituted xanthone | up.pt |

| Aryl aldehyde | Phenol derivative | Fe₃O₄ nanoparticles | o-Acylated phenol/Xanthone | rsc.org |

| 2-Nitrobenzaldehyde | Phenol derivative | nano-CuFe₂O₄ | Xanthone derivative | rsc.org |

Intramolecular Annulation via Oxidative Coupling

Intramolecular annulation via oxidative coupling represents a modern and efficient approach to constructing the xanthone core. This strategy typically involves the formation of a C-C or C-O bond within a single molecule to create the tricyclic system.

A notable example is the metal-free intramolecular annulation of 2-aryloxybenzaldehydes to form xanthones. This reaction proceeds through the direct oxidative coupling of an aldehyde C-H bond and an aromatic C-H bond. wiley.com One reported method uses tetrabutylammonium bromide (TBAB) as a promoter in an aqueous medium. up.ptwiley.com This approach is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings. wiley.com

Another strategy involves the palladium-catalyzed intramolecular oxidative C-H bond functionalization. google.com For instance, an arylated imidoyl palladium intermediate can promote an intramolecular arylation to yield the xanthone skeleton. google.com These methods are part of a broader trend in organic synthesis towards C-H activation and functionalization, which offers a more atom-economical and efficient way to build complex molecules. google.com

Aerobic Oxidative Dehydrogenative Coupling Reactions

A notable advancement in xanthone synthesis is the development of aerobic oxidative dehydrogenative coupling reactions. This strategy provides a direct and efficient pathway for the cyclization of 2-aryloxybenzaldehydes to form the xanthone core.

One prominent method utilizes carbon tetrabromide (CBr₄) to promote an intramolecular aerobic oxidative dehydrogenative coupling. rsc.orgrsc.org This approach is particularly advantageous as it operates under metal-free, additive-free, and solvent-free conditions, using molecular oxygen (O₂) from the air as the terminal oxidant. rsc.orglookchem.com The reaction demonstrates good tolerance for various functional groups, making it a versatile tool for synthesizing a range of xanthone derivatives. rsc.org Mechanistic studies suggest that this transformation likely proceeds through a radical pathway. rsc.orgrsc.org The use of O₂ as the oxidant is a significant step towards more environmentally benign chemical processes, avoiding the need for stoichiometric amounts of potentially hazardous chemical oxidants like tert-butyl hydroperoxide (TBHP) that were used in earlier catalytic systems. rsc.orglookchem.com This method's atom economy, scalability, and simple, non-metal reagent make it attractive for both laboratory synthesis and potential industrial applications. rsc.org

Table 1: CBr₄-Promoted Aerobic Oxidative Dehydrogenative Cyclization of 2-Aryloxybenzaldehydes The following table summarizes the results for the synthesis of various xanthone derivatives using the CBr₄-promoted method, highlighting the substrate scope and corresponding yields.

| Entry | Substrate (2-Aryloxybenzaldehyde) | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 2-Phenoxybenzaldehyde | 9H-Xanthen-9-one | 85 | rsc.org |

| 2 | 4-Methyl-2-phenoxybenzaldehyde | 2-Methyl-9H-xanthen-9-one | 81 | rsc.org |

| 3 | 2-(4-Methoxyphenoxy)benzaldehyde | 2-Methoxy-9H-xanthen-9-one | 75 | rsc.org |

| 4 | 2-(4-Chlorophenoxy)benzaldehyde | 2-Chloro-9H-xanthen-9-one | 78 | rsc.org |

| 5 | 5-Bromo-2-phenoxybenzaldehyde | 3-Bromo-9H-xanthen-9-one | 80 | rsc.org |

Photoredox Catalysis in Xanthone Synthesis

Photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling electron transfer-involved transformations under mild conditions. mdpi.com This methodology is effectively applied to the synthesis of xanthones through the visible-light-induced photocatalytic oxidation of 9H-xanthene precursors. mdpi.comresearchgate.net

This synthetic strategy often employs an organic dye, such as riboflavin (B1680620) tetraacetate, as a metal-free photocatalyst, with molecular oxygen serving as the ultimate oxidant. mdpi.comresearchgate.net The reactions are typically irradiated with visible blue light. mdpi.com This approach has proven successful for the synthesis of various substituted xanthones, including halogenated derivatives like 2-bromo-9H-xanthen-9-one, which are obtained in high yields. mdpi.com The simple reaction setup, use of innocuous visible light, and reliance on an environmentally friendly oxidant make photoredox catalysis a highly attractive and sustainable method for preparing these important heterocyclic compounds. mdpi.com While various organic dyes can be explored, riboflavin tetraacetate has been shown to be particularly effective, leading to full conversion to the desired xanthone without the formation of byproducts. researchgate.net

Table 2: Photocatalyzed Oxidation of Substituted 9H-Xanthenes This table showcases the efficiency of photoredox catalysis in converting various 9H-xanthenes to their corresponding xanthones using riboflavin tetraacetate as the photocatalyst.

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | 9H-Xanthene | Xanthone | 8 | 99 | researchgate.net |

| 2 | 2-Fluoro-9H-xanthene | 2-Fluoroxanthone | 8 | 99 | mdpi.com |

| 3 | 2-Chloro-9H-xanthene | 2-Chloroxanthone | 8 | 99 | mdpi.com |

| 4 | 2-Bromo-9H-xanthene | 2-Bromoxanthone | 8 | 97 | mdpi.com |

| 5 | Benzo[a]-9H-xanthene | Benzo[a]xanthone | 24 | 91 | mdpi.com |

Copper-Catalyzed Methodologies for Xanthone Derivatives

Copper catalysts offer a versatile and cost-effective platform for the synthesis of xanthones and their derivatives. nih.govresearchgate.net These methodologies encompass both homogeneous and heterogeneous catalytic systems, providing robust routes for constructing the xanthone skeleton.

A significant homogeneous copper-catalyzed method involves the intermolecular ortho-acylation of phenols with aryl aldehydes. nih.gov In this reaction, copper(II) chloride (CuCl₂), in the presence of a ligand like triphenylphosphine (B44618) (PPh₃), effectively catalyzes the C-H activation and subsequent acylation, which can be extended to a one-step synthesis of xanthone derivatives with high yields. nih.govgoogle.com This approach provides a milder alternative to traditional Friedel-Crafts acylation, which often requires harsh conditions and sensitive Lewis acids. nih.govgoogle.com

In the realm of heterogeneous catalysis, copper immobilized on supports such as amine-modified NaY zeolite has been developed. chemmethod.com These catalysts are effective for the synthesis of xanthenes and can be easily recovered by simple filtration or centrifugation and reused for multiple consecutive runs without a significant loss in catalytic activity. chemmethod.com This reusability is a key advantage for sustainable and economically viable large-scale production. researchgate.net Another innovative approach is the copper(II)-catalyzed dehydrogenative cyclization and successive aromatization of cyclohexyl(2-hydroxyphenyl)methanone precursors, which provides access to a wide range of xanthones in a highly atom-economic fashion using air as the sole oxidant. researchgate.net

Table 3: Overview of Copper-Catalyzed Methodologies for Xanthone Synthesis This table compares different copper-catalyzed systems for the synthesis of xanthone derivatives.

| Catalyst System | Reaction Type | Key Features | Source |

|---|---|---|---|

| CuCl₂ / PPh₃ | Intermolecular ortho-acylation of phenols | Homogeneous, mild conditions, one-step synthesis, high yields. | nih.gov, google.com |

| Cu@NNPS-NaY | Cyclocondensation | Heterogeneous, reusable catalyst, environmentally friendly conditions. | chemmethod.com |

| Copper(II) salt | Dehydrogenative Cyclization / Aromatization | Homogeneous, uses air as oxidant, high atom economy, wide substrate scope. | researchgate.net |

Green Chemistry Approaches in Xanthone Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to xanthones, aiming to reduce environmental impact and improve safety and efficiency. researchgate.netsemanticscholar.org The transition from traditional stoichiometric methods to catalytic processes represents a major step in this direction. researchgate.net

Key green aspects in modern xanthone synthesis include:

Use of Benign Oxidants : The replacement of hazardous and stoichiometric oxidants with molecular oxygen from the air is a significant green advancement, as seen in aerobic dehydrogenative coupling and some copper-catalyzed methods. rsc.orgresearchgate.net

Photocatalysis : The use of visible light as an energy source is inherently green. mdpi.com Metal-free organic dyes as photocatalysts further enhance the sustainability of these methods. researchgate.net

Heterogeneous Catalysis : The development of solid-supported catalysts, such as copper on NaY zeolite, facilitates easy catalyst separation and reuse. chemmethod.com This minimizes waste and improves the economic viability of the process, which is crucial for large-scale applications. researchgate.net

Atom Economy : Modern catalytic methods, like dehydrogenative cyclizations, are designed to be highly atom-economic, maximizing the incorporation of atoms from the starting materials into the final product and reducing by-products. researchgate.net

Solvent Choice : Assessing and choosing greener solvent alternatives is a critical factor in reducing the environmental footprint of synthetic processes. researchgate.net

The focus on catalytic over stoichiometric approaches not only aligns with green chemistry principles but also often leads to higher efficiency, milder reaction conditions, and the ability to create diverse derivatives with enhanced properties. researchgate.netconicet.gov.ar

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of 4-Bromo-9H-xanthen-9-one and its analogues is critically dependent on the careful optimization of reaction conditions. This process involves a systematic screening of various parameters, including the catalyst, ligand, base, solvent, and temperature.

For instance, in the copper-catalyzed ortho-acylation of phenols, a detailed screening process identified a system of 5 mol% CuCl₂, 7.5 mol% PPh₃, and 2.2 equivalents of K₃PO₄ in toluene (B28343) at 110°C as the standard optimal condition. nih.govgoogle.com Similarly, in palladium-catalyzed syntheses of xanthones from salicylaldehyde (B1680747) and 1,2-dihaloarenes, the choice of catalyst, base, and solvent was found to be crucial. sorbonne-universite.fr A preliminary screening might show that a catalyst like PdCl₂(PPh₃)₂ provides a superior yield compared to other palladium sources, and the reaction's success can be highly dependent on the base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (e.g., DMF vs. DMSO). sorbonne-universite.fr

In photoredox catalysis, optimization involves not only the choice of photocatalyst and solvent but also the wavelength of light and the nature of the oxidant. rsc.org For example, while many photoredox reactions use acetonitrile, some transformations may proceed more efficiently in other solvents like DCM. rsc.org The optimization process must also consider that light and the absence or presence of oxygen can be essential for high reaction efficiency. chinesechemsoc.org

Table 4: Example of Reaction Condition Optimization for C-C Bond Formation in Glycoside Synthesis This table, adapted from a study on excited-state palladium catalysis, illustrates how systematic variation of parameters is used to optimize a reaction. While not a direct xanthone synthesis, it exemplifies the universal principles of optimization.

| Entry | Variation from Standard Conditions | Yield (%) | Selectivity (α:β) | Source |

|---|---|---|---|---|

| 1 | None (Standard: Pd(PPh₃)₄, Xantphos, KOAc, H₂O, Dioxane, Blue LED) | 95 | >20:1 | chinesechemsoc.org |

| 2 | No Pd(PPh₃)₄ catalyst | 0 | - | chinesechemsoc.org |

| 3 | No Xantphos ligand | 65 | >20:1 | chinesechemsoc.org |

| 4 | Solvent: Acetonitrile (MeCN) instead of Dioxane | 25 | >20:1 | chinesechemsoc.org |

| 5 | No light | 0 | - | chinesechemsoc.org |

| 6 | Under air instead of N₂ | <10 | - | chinesechemsoc.org |

This systematic approach to optimization is fundamental to developing robust, efficient, and selective synthetic protocols for complex molecules like this compound.

Chemical Reactivity and Transformations of 4 Bromo 9h Xanthen 9 One and Its Derivatives

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 4-position of the 9H-xanthen-9-one scaffold is susceptible to nucleophilic aromatic substitution (SNA r), a class of reactions instrumental for the introduction of a wide array of functionalities. This reactivity is attributed to the electron-withdrawing effect of the carbonyl group at the 9-position, which activates the aromatic ring towards nucleophilic attack.

Introduction of Heteroatomic Functionalities (e.g., amines, thiols)

The displacement of the bromine atom by heteroatomic nucleophiles, such as amines and thiols, provides a direct route to the synthesis of 4-amino and 4-thio-9H-xanthen-9-one derivatives. These reactions are typically performed in the presence of a base and often require elevated temperatures or the use of a catalyst to proceed efficiently.

The synthesis of C-1 aminated xanthones with a 3,4-dioxygenated substitution pattern has been explored as a strategy for developing new non-toxic products to prevent marine biofouling. nih.gov While not a direct substitution on 4-Bromo-9H-xanthen-9-one, the broader context of aminated xanthone (B1684191) synthesis highlights the importance of introducing nitrogen-containing functional groups to the xanthone core. nih.gov The functional group interconversion of xanthone derivatives can involve nucleophilic substitution, among other reactions, to introduce diverse functionalities. mdpi.com

Detailed studies on the direct nucleophilic substitution of this compound with a broad range of amines and thiols are not extensively documented in readily available literature. However, the general principles of nucleophilic aromatic substitution on activated aryl halides suggest that such transformations are feasible. The reaction would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion to yield the substituted product.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Amine (R-NH₂) | 4-Amino(R)-9H-xanthen-9-one | Nucleophilic Aromatic Substitution |

| This compound | Thiol (R-SH) | 4-Thio(R)-9H-xanthen-9-one | Nucleophilic Aromatic Substitution |

Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely employed for the functionalization of aryl halides.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is particularly useful for the formation of biaryl linkages. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 4-aryl-9H-xanthen-9-one derivative. The general applicability of palladium-catalyzed cross-coupling reactions to 4-bromo-substituted heterocycles has been demonstrated, suggesting the feasibility of this transformation for this compound. beilstein-journals.org

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Reacting this compound with an alkene under Heck conditions would lead to the formation of a 4-alkenyl-9H-xanthen-9-one.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Arylboronic acid | Palladium catalyst | 4-Aryl-9H-xanthen-9-one | Suzuki-Miyaura Coupling |

| This compound | Alkene | Palladium catalyst | 4-Alkenyl-9H-xanthen-9-one | Heck Reaction |

Ullmann Coupling Reactions

The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides into aryl ethers, aryl thioethers, aryl nitriles, and aryl amines. wikipedia.org This reaction is a classic method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, modern variations have been developed that utilize soluble copper catalysts and milder conditions. wikipedia.org

In the context of this compound, an Ullmann coupling could be employed to form biaryl ethers by reacting it with a phenol (B47542) in the presence of a copper catalyst and a base. Similarly, reaction with an aniline (B41778) derivative under Ullmann conditions would yield a 4-anilino-9H-xanthen-9-one. The Ullmann synthetic route has been successfully used to prepare xanthone structures from ortho-chlorobenzoic acid and phenolic derivatives, demonstrating the utility of this reaction in xanthone chemistry. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Phenol | Copper catalyst | 4-Phenoxy-9H-xanthen-9-one | Ullmann Condensation |

| This compound | Aniline | Copper catalyst | 4-Anilino-9H-xanthen-9-one | Ullmann Condensation |

Redox Chemistry

The xanthone core and its substituents can undergo redox reactions, providing further opportunities for derivatization.

Oxidation of the Xanthone Core or Substituents

Furthermore, functional groups introduced onto the xanthone ring can be subjected to oxidation. For example, a methyl group on the xanthone core can be oxidized to a carboxylic acid, which can then be further functionalized. The interconversion of functional groups on the xanthone nucleus, including oxidation, is a key strategy in the synthesis of diverse xanthone derivatives. mdpi.com The presence of the bromine atom at the 4-position may influence the regioselectivity and reactivity of such oxidation reactions.

Reduction of the Ketone Moiety or Other Functional Groups

The carbonyl group at the 9-position of the xanthen-9-one core is a key site for chemical modification. Its reduction to a hydroxyl group or complete removal can significantly alter the molecule's three-dimensional structure and biological activity.

Common laboratory reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used for the selective reduction of aldehydes and ketones. The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol. In contrast, lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. youtube.commasterorganicchemistry.comlibretexts.org Due to its high reactivity with protic solvents, LiAlH₄ reductions are performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. youtube.com While LiAlH₄ can reduce alkyl bromides, the reduction of the ketone in this compound would be the more favorable reaction. reddit.com

Another established method for the complete deoxygenation of a ketone is the Huang-Minlon reduction, a modification of the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate, followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. google.com This process would convert this compound to 4-bromo-9H-xanthene.

Catalytic hydrogenation is another powerful technique for the reduction of various functional groups. mdpi.com While it is commonly used for the reduction of alkenes and alkynes, certain catalysts and conditions can be employed for the reduction of ketones. rsc.org However, in the case of this compound, the potential for dehalogenation of the bromo-substituent would need to be considered and controlled through careful selection of the catalyst and reaction conditions. researchgate.net

Table 1: Common Reagents for Ketone Reduction

| Reagent | Strength | Typical Solvents | Functional Groups Reduced |

| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Aldehydes, Ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Diethyl ether, THF | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides |

| Hydrazine Hydrate/KOH (Huang-Minlon) | Strong | Diethylene Glycol | Ketones (to alkanes) |

| H₂/Catalyst (e.g., Pd, Pt, Ni) | Varies | Varies | Alkenes, Alkynes, Ketones, Nitro groups |

Further Functionalization Strategies

Beyond the modification of the ketone group, the this compound scaffold can be further functionalized to introduce a variety of chemical moieties, thereby modulating its physicochemical and biological properties.

The introduction of hydroxyl groups onto the aromatic rings of the xanthone core can significantly impact its biological activity, often by providing new points for hydrogen bonding or further modification. While direct hydroxylation of aromatic rings can be challenging, enzymatic methods have shown promise. Cytochrome P450 monooxygenases are a family of enzymes capable of catalyzing the hydroxylation of aromatic compounds under mild conditions. nih.govrsc.orguq.edu.auacs.orgresearchgate.netnih.govnih.govresearchgate.net These biocatalytic systems offer high levels of regio- and stereoselectivity. Additionally, photochemical methods, such as the photoinduced hydroxylation of bromoarenes using an iridium-nickel photosensitizer-catalyst assembly, have been developed, offering a synthetic route to phenols from aryl bromides. chemrxiv.org

Alkylation of the xanthone scaffold can be achieved through various methods. For instance, after reduction of the ketone to a hydroxyl group, O-alkylation can be performed. The resulting 9-hydroxy-9H-xanthene derivative can be deprotonated with a suitable base, such as sodium hydride, to form an alkoxide, which can then be reacted with an alkyl halide to introduce an ether linkage. Electrochemical methods have also been employed for the alkylation of the xanthene core. mdpi.com Furthermore, N-alkylation is a common transformation for related nitrogen-containing heterocyclic compounds like xanthines, where alkylating agents such as ethyl tosylate or diethyl sulfate (B86663) can be used to introduce alkyl groups at specific nitrogen atoms. nih.gov

Acylation, the process of introducing an acyl group into a molecule, is a common strategy in medicinal chemistry to enhance the lipophilicity of a compound. Increased lipophilicity can lead to improved membrane permeability and, consequently, better absorption and cellular uptake. For xanthone derivatives containing hydroxyl groups, acylation can be readily achieved through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Studies on xanthone-O-glycosides have demonstrated that the acylation of hydroxyl groups can dramatically enhance their biological activity, which is attributed to increased lipophilicity and, by extension, improved cell membrane permeation. nih.gov The acylation pattern of molecules like lipid A has also been shown to directly influence membrane permeability. nih.gov Therefore, the introduction of acyl groups onto hydroxylated derivatives of this compound could be a viable strategy to modulate their pharmacokinetic properties. mdpi.comrsc.org

The introduction of carbaldehyde or carboxylic acid functionalities onto the this compound framework opens up a vast array of subsequent chemical transformations. A carbaldehyde group can be introduced at various positions on the aromatic rings through established formylation reactions. This aldehyde can then be oxidized to a carboxylic acid using oxidizing agents such as Oxone®. nih.gov

Once formed, both the carbaldehydic and carboxylic acid derivatives serve as versatile synthetic handles. Aldehydes can undergo a wide range of reactions, including reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions. solubilityofthings.comresearchgate.netorganic-chemistry.orgresearchgate.netbeilstein-journals.org

Carboxylic acids are also highly versatile. They can be converted to esters through Fischer esterification or by reaction with an alkyl halide in the presence of a base. nih.gov Amide formation can be achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with an amine. nih.gov Furthermore, a bromo-substituent on the xanthone ring can be converted into a carboxylic acid group through a halogen-metal exchange reaction followed by quenching with carbon dioxide. researchgate.net The synthesis of xanthene-9-carboxylic acid itself has been achieved by the reduction of xanthone, followed by deprotonation and reaction with carbon dioxide. google.com

Table 2: Key Functional Group Transformations

| Starting Functional Group | Reagents/Reaction | Product Functional Group |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone | Hydrazine Hydrate/KOH | Alkane |

| Bromoarene | Ir-Ni photocatalyst/H₂O | Phenol |

| Alcohol | NaH, Alkyl Halide | Ether |

| Alcohol | Acyl Chloride/Base | Ester |

| Aldehyde | Oxone® | Carboxylic Acid |

| Carboxylic Acid | Alcohol/Acid | Ester |

| Carboxylic Acid | SOCl₂, then Amine | Amide |

Structural Modifications and Analogues of 4 Bromo 9h Xanthen 9 One

Design Principles for Xanthone (B1684191) Derivatives

The design of new xanthone derivatives hinges on understanding how structural changes to the parent molecule influence its biological activity. The heat-stable nature of the xanthone scaffold makes it an advantageous starting point for developing therapeutic agents. mdpi.com Key design principles involve altering substituents at various positions to modulate the molecule's physicochemical properties and its interactions with biological systems. mdpi.com

The biological activity of xanthone derivatives is critically dependent on the type, number, and position of functional groups attached to the tricyclic core. nih.gov Even minor changes in substituent placement can lead to significant differences in pharmacological effects, a principle known as positional isomerism.

The nature of the substituent profoundly impacts activity. For instance, the introduction of prenyl groups is often reported as a crucial factor for enhancing the anticancer activity of xanthones. mdpi.com Similarly, the presence of hydroxyl groups is frequently associated with powerful antioxidant activity. mdpi.com Research has shown that additional oxygenated groups in the xanthone core can significantly enhance anticancer activity. mdpi.com For example, studies comparing hydroxylated and methoxylated derivatives found that converting a hydroxyl group to a methoxy (B1213986) group could increase anticancer potency, whereas converting to an acetate (B1210297) group could lower it. mdpi.com

Structure-activity relationship (SAR) studies provide valuable insights into these effects. For example, in a series of C-1 aminated 3,4-dioxygenated xanthones, derivatives with cyclic amine moieties like morpholine (B109124) and piperazine (B1678402) showed higher anti-settlement activities against mussel larvae. nih.gov The presence of a chloromethyl group at C-1 was more effective than a bromomethyl or hydroxymethyl group. nih.gov Furthermore, the placement of substituents is crucial; introducing a chlorine atom at position 2 was found to nullify the significant anti-settlement effect of the parent compound. nih.gov

Table 1: Effect of Substituents on Xanthone Activity

| Position | Substituent Group | Observed Effect | Reference |

| General | Prenyl | Pivotal for anticancer activity | mdpi.com |

| General | Hydroxyl | Associated with strong antioxidant activity | mdpi.com |

| C-1 | Chloromethyl | Enhanced anti-settlement activity compared to bromomethyl | nih.gov |

| C-1 | Cyclic Amines (Morpholine, Piperazine) | High anti-settlement activity | nih.gov |

| C-2 | Chlorine | Nullified the activity of the parent compound | nih.gov |

| C-3 | Ether (ROR') / Ester (RCOOR') | Good acetylcholinesterase (AChE) inhibition | nih.gov |

Fusing or attaching other heterocyclic rings to the xanthone scaffold is a common strategy to create novel derivatives with enhanced or new biological activities. Nitrogen-containing heterocycles are of particular interest.

Piperazine: The piperazine ring is a privileged structure found in many marketed drugs with a wide range of therapeutic applications, including antidepressant, antipsychotic, and antihistamine effects. rsc.org The synthesis of xanthone-piperazine hybrids has been explored to develop new agents targeting the central nervous system (CNS). nih.gov A series of novel 2- or 4-methylxanthone derivatives substituted with alkyl- or aryl-piperazine moieties were synthesized and evaluated for antidepressant- and anxiolytic-like activities. nih.gov These compounds demonstrated good penetration of the blood-brain barrier. nih.gov

Triazole: The triazole nucleus is another important pharmacophore used in the development of enzyme inhibitors and other bioactive molecules. nih.govfrontiersin.org Several series of xanthone-triazole derivatives have been designed and synthesized, showing promising results as potential antidiabetic and anticancer agents. nih.govscispace.com For instance, certain xanthone derivatives containing a 1,4-disubstituted-1,2,3-triazole moiety exhibited potent inhibitory activity against hepatoma and human cervical carcinoma cell lines. nih.gov The synthesis of these hybrids often involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link the two moieties. nih.govfrontiersin.orgresearchgate.net

Thiazolone: Thiazole and its derivatives, such as thiazolone, are also incorporated into xanthone structures to create hybrids with potential therapeutic benefits. Xanthone-thiazole hybrids have been designed and synthesized as potential anti-inflammatory agents. nih.gov In one study, xanthydrol was used as a starting material to react with compounds like thiourea (B124793) and thiosemicarbazide, followed by reaction with α-haloketones to prepare thiazolone-containing xanthone derivatives. frontiersin.orgnih.gov

Table 2: Bioactivities of Xanthone-Heterocycle Hybrids

| Heterocyclic Moiety | Synthetic Approach | Resulting Biological Activity | Reference(s) |

| Piperazine | Attachment of alkyl/aryl-piperazine to xanthone core | Antidepressant-like, Anxiolytic-like | nih.govresearchgate.net |

| 1,2,3-Triazole | Click Chemistry (CuAAC) | Antitumor, Antidiabetic (α-Glucosidase inhibition) | nih.govnih.gov |

| Thiazolone | Reaction of xanthydrol with thiourea/α-haloketones | Anti-inflammatory, Potential Antileukemic | nih.govfrontiersin.orgnih.gov |

Classes of Xanthone Derivatives

Based on their structural characteristics, xanthones can be broadly categorized into monomers and dimers/heterodimers, which are then further subdivided based on the oxidation level of the central pyrone ring. researchgate.net

Fully aromatic xanthones, possessing the characteristic dibenzo-γ-pyrone structure, are the most common class. researchgate.net They are widespread secondary metabolites in higher plants, fungi, and lichens. nih.govresearchgate.net Their structural diversity arises from various substitution patterns on the two benzene (B151609) rings, including hydroxylation, methoxylation, prenylation, and glycosylation. mdpi.comnih.gov These substitutions are key to their wide range of biological activities. nih.gov For example, simple oxygenated xanthones are subdivided based on the number of oxygen atoms they contain, while prenylated xanthones are characterized by the presence of prenyl or geranyl groups. mdpi.com

This subclass of xanthones features a partially or fully saturated central C-ring. researchgate.net These compounds are less common than their fully aromatic counterparts but represent an important area of structural diversity. Tetrahydroxanthones and hexahydroxanthones have been isolated from natural sources, particularly fungi. researchgate.net Their distinct three-dimensional structure, resulting from the reduced pyrone ring, can lead to unique biological properties compared to the planar aromatic xanthones.

Xanthone dimers are a structurally diverse and widespread family of natural products composed of two xanthone units. rsc.orgnih.govnih.gov They are frequently found in plants, fungi, and lichens. rsc.orgnih.gov

Xanthone Dimers (Bis-xanthones): These molecules consist of two xanthone monomers linked together. The linkage can occur in various ways, with biaryl bonds (C-C) being common, often in a 2,2'- or 4,4'-manner. rsc.org Diaryl ether linkages (C-O-C) are also observed. rsc.org As of early 2024, 137 compounds consisting of two xanthone units had been identified. nih.gov The synthesis of these complex molecules is challenging, often requiring a large number of steps. mdpi.com

Xanthone Heterodimers: These compounds consist of one xanthone unit paired with a different, non-xanthone structural unit. nih.gov Examples include xanthonelignans and xanthone-anthraquinone heterodimers. nih.govresearchgate.netnih.gov There are 77 identified heterodimers, 20 of which are xanthone-derivative dimers. nih.gov The ergochromes are a well-known group of heterodimers that include the secalonic acids. rsc.orgrsc.org

The complex molecular frameworks and diverse substitution patterns of both dimers and heterodimers contribute to their significant and often potent biological activities, including anticancer, antibacterial, and neuroprotective effects. nih.gov

Structure-Activity Relationship (SAR) Studies via Structural Variation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For analogues of 4-Bromo-9H-xanthen-9-one, these studies have concentrated on understanding the role of substituents on the aromatic rings.

The nature and position of halogen substituents on the xanthenone framework can significantly influence the molecule's biological profile. While direct SAR studies systematically comparing a series of 4-halo-9H-xanthen-9-ones (where the halogen is fluorine, chlorine, bromine, or iodine) are not extensively detailed in the public domain, broader studies on halogenated xanthones provide valuable context.

In a study involving a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, it was observed that the presence of chlorine or bromine on the xanthone ring, in conjunction with similar substitution on the benzenesulfonamide (B165840) moiety, led to a decrease in antiproliferative activity. uri.edu This suggests that for this particular class of derivatives, increased halogenation may be detrimental to their cytotoxic effects.

Another study on the synthesis and anticancer activity of halogenated xanthones identified 6-chloro-1-hydroxy-7-methyl-9H-xanthen-9-one as a potent compound against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). researchgate.net This highlights that the position and interplay with other functional groups are critical in determining the impact of halogenation.

| Compound Name | Halogen Substituent | Other Substituents | Biological Activity Context |

| N-(2-chloro-9-oxo-9H-xanthen-4-yl)benzenesulfonamide analogues | Chlorine | Benzenesulfonamide moiety | Decreased antiproliferative activity uri.edu |

| N-(2-bromo-9-oxo-9H-xanthen-4-yl)benzenesulfonamide analogues | Bromine | Benzenesulfonamide moiety | Decreased antiproliferative activity uri.edu |

| 6-chloro-1-hydroxy-7-methyl-9H-xanthen-9-one | Chlorine | 1-hydroxy, 7-methyl | Potent activity against breast cancer cell lines researchgate.net |

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the xanthone scaffold are well-established determinants of biological activity within the broader flavonoid and xanthone families.

For xanthone derivatives, the oxygenation pattern can affect various biological activities, including antitumor and anti-inflammatory properties. Research indicates that the number and location of hydroxyl or methoxy groups are vital for the bioactivity of flavonoids. researchgate.net For instance, in a series of flavones, 3',4'-dihydroxyflavone (B191068) and luteolin, which possess specific hydroxylation patterns, were identified as potent anti-inflammatory agents. nih.gov Conversely, the presence of a methoxy group at the C4' position was found to reduce anti-inflammatory and antioxidant activities. nih.gov

In the context of chalcones and flavanones, which are structurally related to xanthones, the number of free hydroxyl groups has been shown to influence antioxidant activity, with a higher number of hydroxyls correlating with better activity. mdpi.com Conversely, a greater number of methoxy groups was associated with lower antioxidant potential. mdpi.com

While specific studies detailing the systematic variation of oxygenation patterns on the this compound backbone are limited, the general principles derived from related structures suggest that the introduction and placement of hydroxyl and methoxy groups would profoundly impact its biological potency. For example, the potent activity of 6-chloro-1-hydroxy-7-methyl-9H-xanthen-9-one underscores the importance of the interplay between a halogen and a hydroxyl group at specific positions. researchgate.net

| Compound Name | Oxygenation Pattern | Biological Activity Context |

| 3',4'-dihydroxyflavone | 3',4'-dihydroxy | Potent anti-inflammatory activity nih.gov |

| Luteolin | 5,7,3',4'-tetrahydroxy | Potent anti-inflammatory activity nih.gov |

| 4'-methoxyflavone analogues | 4'-methoxy | Attenuated anti-inflammatory and antioxidant activities nih.gov |

| 6-chloro-1-hydroxy-7-methyl-9H-xanthen-9-one | 1-hydroxy | Potent activity against breast cancer cell lines researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of 4-Bromo-9H-xanthen-9-one is expected to display signals for seven distinct aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carbonyl group (C=O) and the bromine atom, as well as the electron-donating effect of the ether oxygen. Protons on the brominated ring (H-1, H-2, H-3) will experience different shielding effects compared to those on the unsubstituted ring (H-5, H-6, H-7, H-8). The proton ortho to the carbonyl group (H-8) is anticipated to be the most deshielded, appearing furthest downfield. compoundchem.com The splitting patterns, arising from spin-spin coupling with neighboring protons, provide definitive evidence of their relative positions.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

Note: The following data are predicted values based on established chemical shift principles for aromatic compounds. Actual experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~7.8 - 8.0 | d (doublet) | J = ~8.5 Hz |

| H-2 | ~7.4 - 7.6 | dd (doublet of doublets) | J = ~8.5, ~2.0 Hz |

| H-3 | ~8.1 - 8.3 | d (doublet) | J = ~2.0 Hz |

| H-5 | ~7.5 - 7.7 | d (doublet) | J = ~8.0 Hz |

| H-6 | ~7.3 - 7.5 | t (triplet) | J = ~7.5 Hz |

| H-7 | ~7.6 - 7.8 | t (triplet) | J = ~8.0 Hz |

| H-8 | ~8.2 - 8.4 | d (doublet) | J = ~7.5 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide direct information about the carbon skeleton. oregonstate.edu The carbonyl carbon (C-9) is expected to have the largest chemical shift, typically appearing in the 170-180 ppm range for xanthones. Carbons directly attached to the electronegative oxygen (C-4a, C-8a) and bromine (C-4) atoms will also be shifted downfield. libretexts.org Quaternary carbons generally show weaker signals compared to protonated carbons. oregonstate.edu

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

Note: The following data are predicted values based on established chemical shift principles. Actual experimental values may vary slightly.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type of Carbon |

| C-1 | ~120 - 125 | CH |

| C-2 | ~128 - 132 | CH |

| C-3 | ~135 - 140 | CH |

| C-4 | ~118 - 122 | C-Br |

| C-4a | ~155 - 158 | C-O (Quaternary) |

| C-5 | ~117 - 120 | CH |

| C-6 | ~124 - 127 | CH |

| C-7 | ~134 - 137 | CH |

| C-8 | ~122 - 125 | CH |

| C-8a | ~154 - 157 | C-O (Quaternary) |

| C-9 | ~175 - 180 | C=O (Quaternary) |

| C-9a | ~121 - 124 | Quaternary |

| C-10a | ~119 - 122 | Quaternary |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. huji.ac.illibretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each aromatic ring. For instance, a cross-peak between the signals for H-1 and H-2 would establish their ortho relationship.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. emerypharma.comwisc.edu This technique is particularly vital for assigning quaternary carbons, which are invisible in some other NMR experiments, and for connecting different fragments of the molecule. emerypharma.com For example, correlations from H-5 to the carbonyl carbon (C-9) and the quaternary carbon C-4a would help piece together the xanthenone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation patterns. chemguide.co.uk

For this compound (C₁₃H₇BrO₂), the molecular ion peak (M⁺·) is a key diagnostic feature. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity for any bromine-containing fragment. libretexts.org The molecular ion will appear as two peaks at m/z values corresponding to [C₁₃H₇⁷⁹BrO₂]⁺· and [C₁₃H₇⁸¹BrO₂]⁺·.

The fragmentation of the energetically unstable molecular ion provides further structural information. chemguide.co.uk The rigid aromatic system of the xanthenone core lends it stability. Common fragmentation pathways for such compounds involve the loss of small, stable neutral molecules or radicals.

Interactive Table: Expected Mass Spectrometry Data for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Notes |

| 274 | 276 | [M]⁺· | Molecular Ion |

| 246 | 248 | [M-CO]⁺· | Loss of a neutral carbon monoxide molecule |

| 195 | 195 | [M-Br]⁺ | Loss of a bromine radical |

| 167 | 167 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending. vscht.cz Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which groups are present in a molecule. udel.edulibretexts.org The spectrum for this compound would be dominated by absorptions corresponding to its key structural features.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of the aromatic rings. vscht.cz |

| 1700 - 1650 | C=O Stretch (Ketone) | Strong | A very prominent and sharp peak, characteristic of the conjugated carbonyl group in the xanthenone core. libretexts.org |

| 1610 - 1580 | Aromatic C=C Stretch | Medium | Multiple bands are expected in this region. vscht.cz |

| 1300 - 1200 | Asymmetric Ar-O-C Stretch | Strong | Characteristic of the aryl ether linkage. |

| 1100 - 1000 | Symmetric Ar-O-C Stretch | Medium | Further evidence of the ether group. |

| 900 - 675 | Aromatic C-H Bend (out-of-plane) | Strong | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings. |

| 600 - 500 | C-Br Stretch | Medium to Weak | Confirms the presence of the carbon-bromine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu Molecules with conjugated π systems, known as chromophores, absorb light in this region. The extensive conjugated system of the this compound core, which includes two benzene (B151609) rings, a carbonyl group, and an ether linkage, acts as a strong chromophore.

The absorption of UV radiation excites electrons from lower-energy molecular orbitals to higher-energy ones. The primary electronic transitions observed for this compound are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For extended conjugated systems like xanthone (B1684191), these transitions occur at longer wavelengths. masterorganicchemistry.com

n → π* transitions: This involves the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The specific absorption maxima (λ_max) are influenced by the solvent and the substituents on the chromophore. The bromine substituent is expected to cause a small bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths compared to the unsubstituted 9H-xanthen-9-one.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This non-destructive technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The interaction of X-rays with the crystal's electron cloud produces constructive interference at specific angles, governed by Bragg's Law, which can be mathematically decoded to generate a three-dimensional model of the molecule.

While SC-XRD is the most powerful tool for absolute structure determination, a comprehensive search of available scientific literature did not yield a specific, publicly available crystal structure for this compound. However, studies on closely related brominated xanthone derivatives have been successfully characterized using this method, confirming the utility of SC-XRD for this class of compounds.

Were a single crystal of this compound to be analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below. This data would provide definitive proof of its covalent structure and offer insights into its solid-state packing and intermolecular forces.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₇BrO₂ |

| Formula Weight | 275.10 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

Chromatographic Techniques for Purity Assessment

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture, making it indispensable for assessing the purity of chemical compounds like this compound. The primary techniques used for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination of non-volatile and thermally sensitive compounds. In a typical reverse-phase HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. Components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The purity of this compound would be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram, typically detected by a UV-Vis detector set to a wavelength where the compound absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, confirming its identity, while the gas chromatogram provides quantitative information about its purity.

While these techniques are standard for purity assessment, specific, validated chromatographic methods for this compound are not detailed in the surveyed research literature. The development of such a method would involve optimizing parameters like the column type, mobile phase composition (for HPLC), temperature programming (for GC), and detector settings to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

Table 2: Illustrative Parameters for Purity Analysis by HPLC

| Parameter | Example Condition |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph |

| Column | e.g., C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | e.g., Acetonitrile:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 254 nm |

| Injection Volume | e.g., 10 µL |

| Column Temperature | e.g., 30 °C |

| Retention Time | Compound-specific value |

| Purity (%) | >98% (typical target) |

Computational and Theoretical Investigations of 4 Bromo 9h Xanthen 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comepa.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. evitachem.com

A primary application of DFT is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.

For 4-Bromo-9H-xanthen-9-one, a DFT calculation would typically involve optimizing the molecular geometry to find its most stable conformation. Following optimization, the energies of the HOMO and LUMO would be calculated. These values provide insights into the molecule's reactivity and are essential for calculating various molecular properties like ionization potential, electron affinity, and global reactivity descriptors. epa.gov The distribution of electron density in the HOMO and LUMO would reveal which parts of the molecule are involved in electron-donating and electron-accepting interactions, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and does not represent published data.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 |

Time-Dependent DFT (TD-DFT) for Excited States and Photophysical Properties

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light, and other photophysical properties.

A TD-DFT calculation for this compound would predict its electronic absorption spectrum, showing the wavelengths at which the molecule absorbs light most strongly (λmax). epa.gov Each absorption peak corresponds to a specific electronic transition from the ground state to an excited state (e.g., S0 → S1, S0 → S2). The calculations also yield the oscillator strength for each transition, which is a measure of the transition's intensity. These theoretical spectra are invaluable for interpreting experimental UV-Vis absorption data and understanding the nature of the electronic transitions (e.g., π→π* or n→π* transitions). Further analysis can provide information on properties like fluorescence and the potential for intersystem crossing to triplet states, which is particularly relevant for brominated compounds due to the heavy-atom effect.

Semi-Empirical Methods (e.g., PM3, AM1) for Molecular Properties

Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), are based on Hartree-Fock theory but use a simplified Hamiltonian and introduce parameters derived from experimental data to speed up calculations. These methods are significantly faster than DFT, allowing for the study of larger molecules or for high-throughput screening, though generally with lower accuracy.

AM1 and PM3 are part of the Neglect of Diatomic Differential Overlap (NDDO) family of methods. PM3 is essentially a reparameterization of AM1, with differences in the parameter values and the core repulsion function. These methods can be used to calculate various molecular properties for this compound, such as its heat of formation, dipole moment, and optimized geometry. While less precise than DFT for electronic properties, they can be useful for initial conformational searches or for systems where higher-level theory is computationally prohibitive. The original PM3 method includes parameters for elements like bromine, making it applicable to the target molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or nucleic acid. These studies are crucial in drug discovery and materials science.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling numerous possible conformations of the ligand within the binding site of the target and scoring these poses based on their predicted binding affinity. The binding affinity, often expressed as a binding energy (kcal/mol), indicates the strength of the interaction; more negative values suggest stronger binding.

For this compound, a docking study would first require the three-dimensional structure of a relevant biological target. The xanthone (B1684191) scaffold is known to interact with various enzymes and receptors. The docking algorithm would then place the this compound molecule into the active site of the target and calculate the binding energy for the most stable poses. This information helps to predict whether the compound is likely to be an inhibitor or activator of the target and provides a rationale for its potential biological activity. Studies on other xanthone derivatives have successfully used this approach to predict interactions with targets relevant to antimicrobial and anti-inflammatory activities.

Table 2: Illustrative Molecular Docking Results This table is hypothetical and for demonstration purposes only. Target and values are not based on published data for this specific compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase X | -8.2 | Tyr150, Leu205, Val210 |

| Cyclooxygenase-2 | -7.5 | Arg120, Ser353, Tyr385 |

Analysis of Intermolecular Interactions

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These non-covalent interactions are critical for molecular recognition.

An analysis of a docked this compound complex would identify key interactions such as:

Hydrogen Bonds: Formed between the carbonyl oxygen of the xanthone and hydrogen bond donor residues in the protein's active site.

Halogen Bonds: The bromine atom on the xanthone ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

π-π Stacking: Interactions between the aromatic rings of the xanthone scaffold and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Between the nonpolar regions of the xanthone and hydrophobic pockets of the target protein.

Visualizing these interactions helps to understand the structural basis of the compound's activity and can guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, QSAR studies on the broader class of xanthone derivatives provide a framework for understanding the structural features that govern their biological activities. For instance, a QSAR study on a series of xanthone derivatives as monoamine oxidase (MAO) inhibitors revealed a correlation between their inhibitory activity and specific molecular descriptors. nih.gov The model developed in this study utilized E-state indices, molecular connectivity, and shape descriptors to predict the MAO-A inhibitory activity. nih.gov

The key molecular descriptors identified in such studies for xanthone derivatives typically include:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing bromine atom at the 4-position of the xanthen-9-one scaffold would significantly influence these electronic parameters.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are often correlated with how a molecule fits into the binding site of a biological target.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values that describe the atomic connectivity within a molecule.

A hypothetical QSAR model for a series of 4-substituted xanthen-9-ones might take the following general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could be a combination of the types mentioned above. The coefficients (c1, c2, etc.) would indicate the positive or negative contribution of each descriptor to the biological activity.

The following table illustrates the types of molecular descriptors that would be relevant in a QSAR analysis of this compound and its analogs.

| Descriptor Type | Specific Examples | Potential Influence on Biological Activity |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Modulation of electrostatic interactions with the target protein, reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influencing the fit within a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affecting membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describing molecular size, shape, and degree of branching. |

The primary application of a validated QSAR model is to predict the biological activity of novel compounds before they are synthesized. tandfonline.com This predictive capability is a cornerstone of rational drug design, enabling the in silico screening of virtual libraries of compounds.

Based on an established QSAR model for a particular biological activity of xanthones, new derivatives of this compound could be designed. For example, if a QSAR model indicated that increased hydrophobicity and a specific electronic charge distribution at the C4 position enhance activity, new compounds could be designed by substituting the bromine atom with other halogens or different functional groups that modulate these properties.

The predictive modeling process typically involves the following steps:

Development of a robust QSAR model: This is achieved by using a training set of compounds with known biological activities.

Validation of the QSAR model: The predictive power of the model is assessed using an external test set of compounds that were not used in the model's development.

In silico design of new compounds: Novel derivatives are designed by modifying the lead structure (in this case, this compound).

Prediction of biological activity: The validated QSAR model is used to predict the activity of the newly designed compounds.

Prioritization for synthesis: Compounds with the most promising predicted activities are prioritized for chemical synthesis and subsequent experimental testing.

For instance, a study on xanthen-3-one and xanthen-1,8-dione derivatives with antiproliferative activity on HeLa cells developed 2D and 3D-QSAR models to design new compounds with enhanced activity. tandfonline.com This exemplifies how predictive modeling can guide the development of more potent analogs.

In Silico ADME and Target Fishing Studies